molecular formula C23H28ClN3O5S B1448855 Glyburide-D3

Glyburide-D3

Cat. No.: B1448855
M. Wt: 497.0 g/mol
InChI Key: ZNNLBTZKUZBEKO-FIBGUPNXSA-N
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Description

Glyburide-D3, also known as Glibenclamide-D3, is a deuterium-labeled derivative of Glyburide. Glyburide is a second-generation sulfonylurea used primarily in the treatment of type 2 diabetes mellitus. The deuterium labeling in this compound makes it particularly useful as an internal standard in mass spectrometry for the quantification of Glyburide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Glyburide-D3 involves the incorporation of deuterium atoms into the Glyburide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of the methoxy group in Glyburide to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents under controlled conditions. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Glyburide-D3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonylureas, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Glyburide-D3 is widely used in scientific research due to its deuterium labeling, which provides several advantages:

Mechanism of Action

Glyburide-D3, like Glyburide, exerts its effects by inhibiting the ATP-sensitive potassium channels on pancreatic beta cells. This inhibition leads to the closure of these channels, resulting in an increase in intracellular potassium and calcium ion concentrations. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it an invaluable tool in pharmacokinetic studies and quality control processes .

Properties

IUPAC Name

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLBTZKUZBEKO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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